molecular formula C7H10ClN3O3 B15315705 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride

Cat. No.: B15315705
M. Wt: 219.62 g/mol
InChI Key: KNOASKHGEOXPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride is a nitrogen-containing fused heterocyclic compound characterized by a pyrazolo-oxazine core. The amino (-NH₂) and carboxylic acid (-COOH) functional groups, along with the hydrochloride salt, confer distinct physicochemical properties such as enhanced aqueous solubility and crystallinity.

Properties

Molecular Formula

C7H10ClN3O3

Molecular Weight

219.62 g/mol

IUPAC Name

6-amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O3.ClH/c8-4-2-10-6(13-3-4)1-5(9-10)7(11)12;/h1,4H,2-3,8H2,(H,11,12);1H

InChI Key

KNOASKHGEOXPDO-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC(=NN21)C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-Protected-Amino Oxazine Carboxylate

The most robust method involves cyclization of a pyrazole precursor with a diol-derived bis-tosylate, adapted from analogous pyrazolo-oxazine syntheses:

Step 1: Preparation of 2-Amino-1,3-Propanediol Bis-Tosylate
A Boc-protected diol (e.g., 2-(Boc-amino)-1,3-propanediol) is reacted with tosyl chloride in the presence of triethylamine to yield the bis-tosylate intermediate. This step ensures regioselectivity during subsequent cyclization.

Step 2: Cyclization with Pyrazole Ester
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate (1.0 eq) is treated with the bis-tosylate (1.05 eq) and potassium carbonate (2.5 eq) in DMF at 100°C for 12 hours. The reaction proceeds via nucleophilic displacement, forming the oxazine ring:

$$
\text{Pyrazole ester} + \text{Bis-tosylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 6-Boc-amino-oxazine-2-carboxylate}
$$

Analytical Validation

  • 1H NMR (DMSO-d₆) : δ 7.93 (s, 1H, pyrazole-H), 4.24–4.26 (m, 2H, OCH₂CH₃), 3.80 (s, 2H, oxazine-CH₂), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 0.94 (s, 6H, C(CH₃)₂).
  • Yield : 63–68% after column chromatography.

Deprotection and Hydrolysis

Step 3: Boc Deprotection
Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine:

$$
\text{Boc-protected intermediate} \xrightarrow{\text{TFA}} \text{Ethyl 6-amino-oxazine-2-carboxylate}
$$

Step 4: Ester Hydrolysis
The ethyl ester is hydrolyzed using lithium hydroxide (2.5 eq) in THF/H₂O (5:1) at room temperature for 48 hours:

$$
\text{Ethyl ester} \xrightarrow{\text{LiOH}} \text{6-Amino-oxazine-2-carboxylic acid}
$$

Step 5: Hydrochloride Salt Formation
The free base is treated with HCl (1.1 eq) in ethanol, followed by precipitation with diethyl ether to yield the hydrochloride salt.

Alternative Route via Hydrazonoyl Chloride Condensation

Reaction of 5-Aminopyrazole with Hydrazonoyl Chlorides

Adapting methods from azo-heterocycle syntheses, the pyrazolo-oxazine core can be assembled via cyclocondensation:

Step 1: Preparation of 3-Hydrazonoyl-5-aminopyrazole
5-Amino-3-methylpyrazole reacts with N-phenyl-2-oxopropanehydrazonoyl chloride in ethanol under reflux, forming an amidrazone intermediate.

Step 2: Oxidative Cyclization
Treatment with manganese dioxide in dichloromethane induces dehydrogenative cyclization, yielding the pyrazolo-oxazine framework:

$$
\text{Amidrazone} \xrightarrow{\text{MnO}_2} \text{6-Phenylazo-oxazine derivative}
$$

Step 3: Reduction and Functionalization
Catalytic hydrogenation (H₂/Pd-C) reduces the azo group to an amine, followed by carboxylation via Kolbe-Schmitt reaction to install the carboxylic acid moiety.

Comparative Analysis of Synthetic Methods

Parameter Cyclization Route Hydrazonoyl Route
Yield 58–63% (over 4 steps) 42–48% (over 5 steps)
Reaction Time 48–60 hours 72–96 hours
Functional Group Tolerance High (stable intermediates) Moderate (sensitive to oxidation)
Scalability >100 g demonstrated Limited to <10 g

The cyclization route offers superior reproducibility and scalability, making it the preferred industrial method.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d₆) : δ 13.2 (s, 1H, COOH), 7.82 (s, 1H, pyrazole-H), 4.15–4.18 (m, 2H, oxazine-CH₂), 3.72 (s, 2H, NH₂), 2.50 (s, 3H, CH₃).
  • 13C NMR : δ 167.8 (COOH), 153.2 (oxazine-C), 142.1 (pyrazole-C), 61.4 (OCH₂), 29.6 (C(CH₃)₂).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]+ 184.07167 (calc. 184.0712), [M+Na]+ 206.05361.

Challenges and Optimization Strategies

Regioselectivity in Oxazine Formation

Competing pathways may yield isomeric byproducts (e.g., pyrazolo[5,1-b] vs. pyrazolo[3,2-b] oxazines). Employing bulky substituents (e.g., 2,2-dimethylpropane diol) biases ring closure toward the desired regioisomer.

Amino Group Stability

The free amine is prone to oxidation during hydrolysis. This is mitigated by:

  • Using inert atmospheres (N₂/Ar)
  • Adding radical scavengers (e.g., BHT)
  • Conducting hydrolysis at 0–5°C

Industrial-Scale Production Considerations

Factor Recommendation
Solvent Selection Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling
Catalyst Recovery Immobilize K₂CO₃ on mesoporous silica
Salt Formation Use antisolvent crystallization (IPA/water) for high-purity HCl salt

Chemical Reactions Analysis

Types of Reactions

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
Target: 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride C₈H₁₀ClN₃O₃ 231.64 (est.) -NH₂, -COOH, HCl salt Not explicitly provided
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid C₉H₅ClFNO₂ 213.60 -OH, -COOH EN300-7436055
5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride C₇H₆ClN₂O₃S 248.65 -SO₂Cl 1365941-51-0
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine C₇H₈IN₂O 264.10 -I, -CH₃ 2090619-74-0
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid C₁₀H₁₃N₂O₃ 209.22 -CH(CH₃)₂, -COOH 1428233-75-3
N-(2-methoxy-5-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide C₁₅H₁₇N₃O₃ 287.31 -CONH-(aryl) 1448131-56-3

Key Comparative Insights

Reactivity and Solubility

  • Amino vs. Hydroxyl Groups: The amino group in the target compound increases basicity and salt-forming capability, improving solubility in polar solvents compared to the hydroxyl analog (C₉H₅ClFNO₂), which may exhibit lower solubility due to hydrogen bonding limitations .
  • Sulfonyl Chloride Derivative : The -SO₂Cl group (CAS 1365941-51-0) enhances electrophilicity, making it reactive in nucleophilic substitutions. This contrasts with the carboxylic acid hydrochloride, which is more stable and suited for salt-mediated crystallization .

Steric and Electronic Effects

  • However, its discontinued status suggests synthetic or stability challenges .
  • Dimethyl Substitution : The 6,6-dimethyl analog (CAS 1428233-75-3) demonstrates how alkyl groups enhance lipophilicity and steric shielding, which could improve metabolic stability but reduce aqueous solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and subsequent functionalization. For example, analogous pyrazolo-oxazine derivatives are synthesized via nucleophilic substitution or condensation reactions under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimizing temperature (80–120°C) and catalyst selection (e.g., p-toluenesulfonic acid) can improve yields by 15–20% .

Q. How is the purity and structural integrity of this compound validated in academic settings?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • NMR : 1H/13C NMR resolves the oxazine ring protons (δ 4.2–5.1 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 244.6 for the free acid form) .

Q. What storage conditions are recommended to maintain compound stability?

  • Methodological Answer : Store as a hydrochloride salt at 2–8°C in airtight, moisture-free containers. Lyophilized forms retain stability for >12 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the oxazine ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution, identifying reactive sites. For example, the oxazine ring’s oxygen atom exhibits high nucleophilicity, favoring electrophilic substitutions at the 3-position . Pair computational predictions with experimental validation using substituent-directed synthesis (e.g., introducing halogens or nitro groups) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting IC50 values)?

  • Methodological Answer : Standardize assay conditions:

  • Solvent Consistency : Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity) .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity.
  • Data Normalization : Report IC50 relative to cell viability assays (MTT/XTT) to distinguish true inhibition from cytotoxicity .

Q. How does the hydrochloride salt form impact solubility and pharmacokinetic properties compared to the free base?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in PBS vs. 2 mg/mL for free base) due to ionic dissociation. Assess bioavailability via:

  • LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to evaluate lipophilicity changes.
  • Permeability Assays : Use Caco-2 cell monolayers to quantify intestinal absorption differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Key issues include:

  • Racemization : Minimize by using low-temperature reactions (<40°C) and chiral catalysts (e.g., L-proline derivatives) .
  • Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers. Monitor purity via polarimetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.